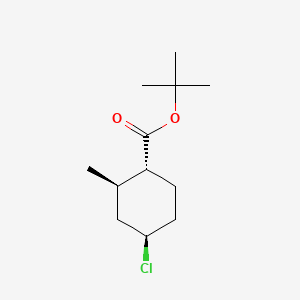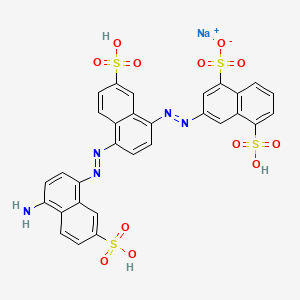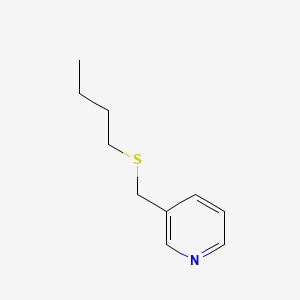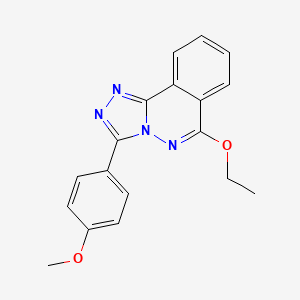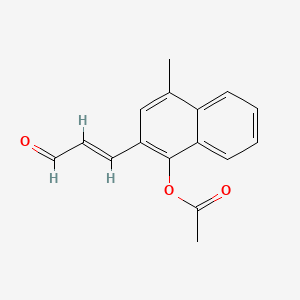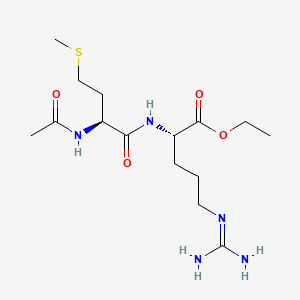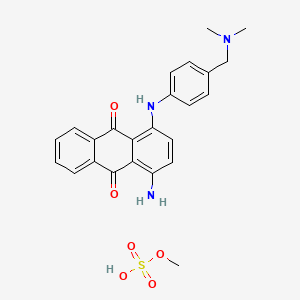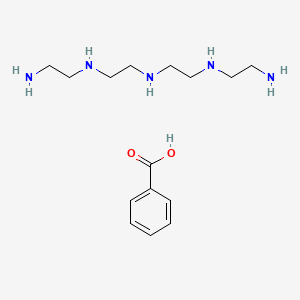
Salicylaldehyde thiobenzoylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylaldehyde thiobenzoylhydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 this compound is synthesized from salicylaldehyde and thiobenzoylhydrazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Salicylaldehyde thiobenzoylhydrazone can be synthesized through the condensation reaction between salicylaldehyde and thiobenzoylhydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve salicylaldehyde and thiobenzoylhydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Salicylaldehyde thiobenzoylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Aplicaciones Científicas De Investigación
Salicylaldehyde thiobenzoylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit DNA synthesis.
Medicine: Explored for its therapeutic potential in treating diseases such as hemochromatosis and other iron-overload disorders.
Industry: Utilized in the development of fluorescent probes for bioimaging and sensors for detecting metal ions.
Mecanismo De Acción
The mechanism of action of salicylaldehyde thiobenzoylhydrazone involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to inhibit DNA synthesis is attributed to its interaction with metal ions, which are essential cofactors for many enzymatic processes.
Comparación Con Compuestos Similares
Similar Compounds
Salicylaldehyde benzoylhydrazone: Similar structure but with a benzoyl group instead of a thiobenzoyl group.
Salicylaldehyde thiosemicarbazone: Contains a thiosemicarbazone group instead of a thiobenzoylhydrazone group.
Salicylaldehyde Schiff bases: Formed by the condensation of salicylaldehyde with primary amines.
Uniqueness
Salicylaldehyde thiobenzoylhydrazone is unique due to its thiobenzoyl group, which imparts distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential therapeutic applications make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
89983-79-9 |
|---|---|
Fórmula molecular |
C14H12N2OS |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxyphenyl)methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C14H12N2OS/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ |
Clave InChI |
VXZUUYKZNSQUOU-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=S)N/N=C/C2=CC=CC=C2O |
SMILES canónico |
C1=CC=C(C=C1)C(=S)NN=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


